

Murideoxycholic acid chemical structure and properties

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Compound of Interest		
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Murideoxycholic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murideoxycholic acid (MDCA), a secondary bile acid predominantly found in mice, is emerging as a significant modulator of metabolic and inflammatory pathways. As a stereoisomer of hyodeoxycholic acid, its unique chemical structure dictates its distinct biological activities, primarily through its interactions with the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of murideoxycholic acid. It details experimental protocols for its synthesis, isolation, and characterization, and elucidates its role in key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, gastroenterology, and metabolic diseases.

Chemical Structure and Properties

Murideoxycholic acid, systematically known as $(3\alpha,5\beta,6\beta)$ -3,6-dihydroxycholan-24-oic acid, is a C24 steroid acid. Its structure consists of a saturated steroid nucleus with hydroxyl groups at the 3 α and 6 β positions and a five-carbon acidic side chain at C-17. The β -orientation of the



hydroxyl group at the C-6 position is a key structural feature that distinguishes it from its α -epimer, hyodeoxycholic acid.

Chemical Structure

The chemical structure of **murideoxycholic acid** is presented below:

IUPAC Name: (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid[1]

SMILES: C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C--INVALID-LINK--O)C">C@HO)C[1]

InChl Key: DGABKXLVXPYZII-PLYQRAMGSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of **murideoxycholic acid** is provided in the table below. This data is crucial for its handling, formulation, and in vitro and in vivo studies.

Property	Value	Reference
Molecular Formula	C24H40O4	[1]
Molecular Weight	392.57 g/mol	[1]
CAS Number	668-49-5	[1]
Appearance	White to off-white solid powder	
Melting Point	Not available	-
Boiling Point	547.1 °C at 760 mmHg	
Solubility	Soluble in DMSO, DMF, and Ethanol	
LogP	3.08	-
pKa (Strongest Acidic)	4.79	-

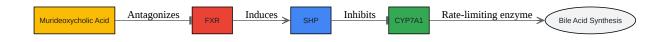


Biological Activities and Signaling Pathways

Murideoxycholic acid is a secondary bile acid, primarily formed in the gut of mice through the bacterial 6β-hydroxylation of lithocholic acid or the dehydroxylation of muricholic acids. It plays a crucial role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.

Farnesoid X Receptor (FXR) Antagonism

One of the most significant biological activities of **murideoxycholic acid** is its role as an antagonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor that acts as a primary sensor for bile acids. Activation of FXR in the liver and intestine initiates a negative feedback loop to suppress bile acid synthesis and transport. By antagonizing FXR, **murideoxycholic acid** can modulate these pathways, leading to an altered bile acid pool composition and potential therapeutic effects in metabolic diseases. Specifically, its taurine conjugate, tauro-β-muricholic acid, is a potent FXR antagonist[2][3][4].



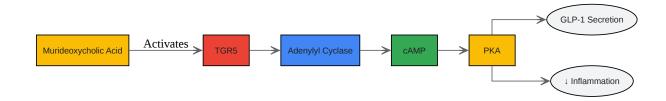
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FXR Antagonism by Murideoxycholic Acid

Takeda G-Protein-Coupled Receptor 5 (TGR5) Activation

Murideoxycholic acid also interacts with the Takeda G-protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids. TGR5 activation is linked to various physiological effects, including the secretion of glucagon-like peptide-1 (GLP-1), which plays a role in glucose homeostasis, and the modulation of inflammatory responses in macrophages. The activation of TGR5 by **murideoxycholic acid** contributes to its overall metabolic benefits.





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TGR5 Activation by Murideoxycholic Acid

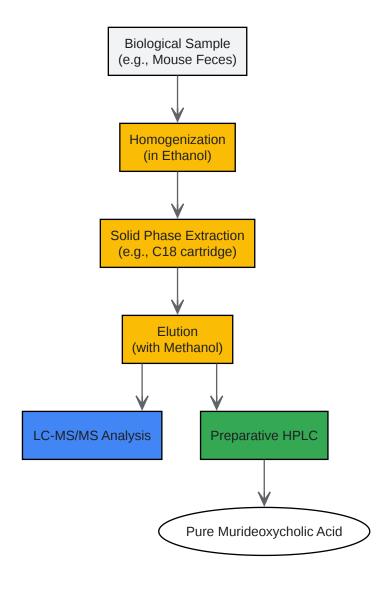
Experimental Protocols Synthesis of Murideoxycholic Acid

A detailed protocol for the chemical synthesis of **murideoxycholic acid** is not readily available in the provided search results. However, the synthesis of related bile acids often involves multistep procedures starting from readily available steroid precursors. A general approach could involve the selective introduction of hydroxyl groups at the C-3 and C-6 positions with the desired stereochemistry (3α , 6β) on a cholanic acid backbone. This would typically involve protection of existing functional groups, stereoselective reduction of keto groups, and subsequent deprotection steps. For a precise and validated protocol, consulting specialized organic synthesis literature is recommended.

Isolation and Purification from Biological Samples

Murideoxycholic acid can be isolated from biological matrices such as mouse bile, feces, or liver tissue. A general workflow for its extraction and purification is outlined below.





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Isolation of Murideoxycholic Acid

A simplified procedure for the isolation of bile acids from serum involves a batch extraction with a non-ionic resin like Amberlite XAD-7, which has shown high recovery rates for non-sulphated bile acids[5]. For a detailed protocol for extraction from various biological samples and quantification using UHPLC-Orbitrap Mass Spectrometry, refer to Hagio et al. (2011)[6].

Spectroscopic Characterization

Detailed ¹H and ¹³C NMR spectral data for **murideoxycholic acid** are essential for its structural confirmation. While a specific spectrum for **murideoxycholic acid** is not provided in the search results, general features of bile acid NMR spectra can be described. The ¹H NMR spectrum







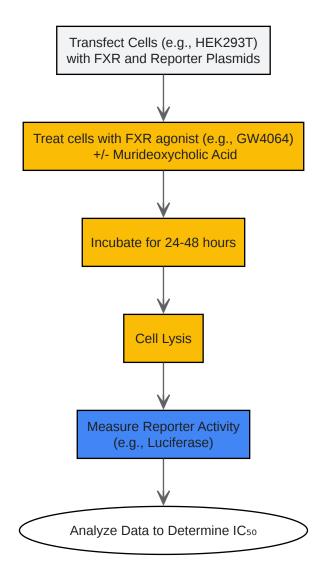
would show characteristic signals for the steroid backbone protons and the methyl groups. The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule, with the chemical shifts of the carbons bearing hydroxyl groups being particularly informative for stereochemical assignment. For detailed methodologies on assigning NMR signals of bile acids, the work by Ijare et al. (2005) provides a comprehensive guide using 1D and 2D NMR techniques[7][8].

Mass spectrometry is a critical tool for the identification and quantification of **murideoxycholic acid**. In electrospray ionization (ESI) mass spectrometry, **murideoxycholic acid** will typically be observed as the deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) can provide structural information through characteristic fragmentation patterns. The fragmentation of bile acids often involves the loss of water molecules from the steroid nucleus and cleavage of the side chain[9]. A detailed analysis of the MS/MS fragmentation pattern is crucial for distinguishing **murideoxycholic acid** from its isomers.

FXR Antagonist Assay

To assess the FXR antagonistic activity of **murideoxycholic acid**, a cell-based reporter gene assay is commonly employed.





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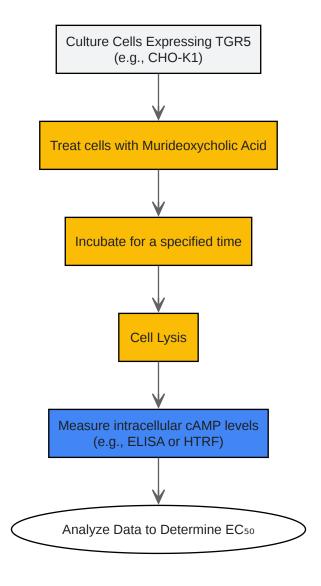
FXR Antagonist Reporter Assay

This assay measures the ability of **murideoxycholic acid** to inhibit the transcriptional activity of FXR induced by a known FXR agonist. A decrease in the reporter signal in the presence of **murideoxycholic acid** indicates antagonistic activity.

TGR5 Agonist Assay

The activation of TGR5 by **murideoxycholic acid** can be evaluated using a cell-based assay that measures the downstream signaling events, such as an increase in intracellular cyclic AMP (cAMP) levels.





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TGR5 Agonist cAMP Assay

An increase in cAMP levels upon treatment with **murideoxycholic acid** confirms its agonistic activity on TGR5. Commercially available kits can be used for the sensitive detection of cAMP[1].

Conclusion

Murideoxycholic acid is a key signaling molecule in murine bile acid metabolism with significant potential for therapeutic applications in human metabolic diseases. Its dual action as an FXR antagonist and a TGR5 agonist makes it a fascinating subject for further research and drug development. This technical guide provides a comprehensive overview of its chemical



properties, biological functions, and the experimental methodologies required for its study. A thorough understanding of **murideoxycholic acid** and its mechanisms of action will be instrumental in harnessing its therapeutic potential for conditions such as non-alcoholic fatty liver disease, type 2 diabetes, and cholestatic liver diseases. Further investigation into its specific molecular interactions and downstream signaling pathways will undoubtedly open new avenues for the development of novel therapeutics targeting bile acid signaling.

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